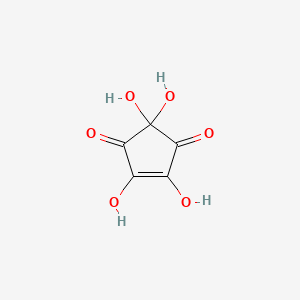
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is an organic compound characterized by a cyclopentene ring with four hydroxyl groups and two ketone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable dione with a hydroxylating agent to introduce the hydroxyl groups at the desired positions. The reaction conditions often require specific temperatures and catalysts to ensure the correct formation of the cyclopentene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to hydroxyl groups, leading to the formation of polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce polyols.
科学研究应用
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which 2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
Cyclopentane-1,3-dione: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2,4,4-Tetramethylcyclobutane-1,3-diol: Similar in having multiple hydroxyl groups but differs in the ring structure and substitution pattern.
Uniqueness
2,2,4,5-Tetrahydroxycyclopent-4-ene-1,3-dione is unique due to the specific arrangement of hydroxyl and ketone groups on the cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
63056-19-9 |
|---|---|
分子式 |
C5H4O6 |
分子量 |
160.08 g/mol |
IUPAC 名称 |
2,2,4,5-tetrahydroxycyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H4O6/c6-1-2(7)4(9)5(10,11)3(1)8/h6-7,10-11H |
InChI 键 |
AQALYTOCMPVPTR-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=O)C(C1=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


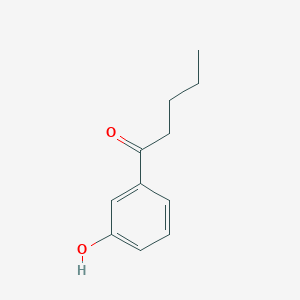

![Dimethyl[2-oxo-2-(thiophen-2-yl)ethyl]selanium bromide](/img/structure/B14501249.png)
![beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, methyl ester](/img/structure/B14501250.png)
![2-[(1-Phenylethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14501252.png)
![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
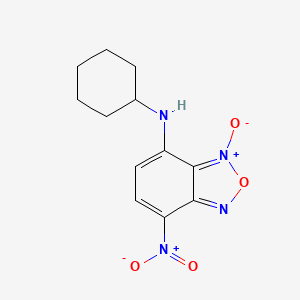

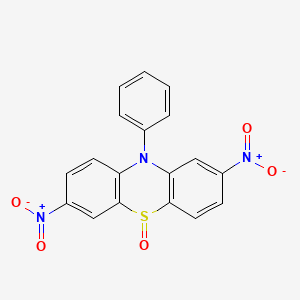

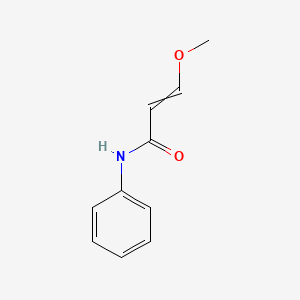

![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

